molecular formula C17H20N2O B11792729 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol

Katalognummer: B11792729
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: RLDIKAYCMVXYME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol is a chemical compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline moiety attached to a pyridine ring, which is further connected to a propanol group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol typically involves the N-alkylation of indoles with suitable alkylating agents. One common method involves the reaction of indole with N-isopropylacrylamide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dioxane. The reaction is carried out at elevated temperatures (around 50°C) for an extended period (18-72 hours) to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The indoline and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indoline or pyridine rings.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. For instance, some indoline derivatives have been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors (NMDA-GluN2B), which play a role in neuroprotection . Additionally, the compound’s antioxidant properties help in reducing oxidative stress and inflammation, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol
  • 3-(Indolin-1-yl)propan-1-ol
  • 3-(5-Methoxyindolin-1-yl)propan-1-ol

Uniqueness

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol stands out due to its specific structural features, such as the presence of a methyl group on the pyridine ring and the propanol moiety. These structural elements contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C17H20N2O

Molekulargewicht

268.35 g/mol

IUPAC-Name

1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]propan-1-ol

InChI

InChI=1S/C17H20N2O/c1-3-16(20)14-10-12(2)17(18-11-14)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11,16,20H,3,8-9H2,1-2H3

InChI-Schlüssel

RLDIKAYCMVXYME-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.